molecular formula C14H16N2O3S B11794859 Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate

Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate

Cat. No.: B11794859
M. Wt: 292.36 g/mol
InChI Key: JGLZQSGVAAIBTD-UHFFFAOYSA-N
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Description

Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate is a compound that belongs to the class of aminothiazoles. Aminothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in absolute ethanol with a few drops of glacial acetic acid, and the mixture is stirred and refluxed for about 12 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used under different conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 5-(2-aminothiazol-4-yl)-2-ethoxybenzoate can be compared to other aminothiazole derivatives, such as:

The uniqueness of this compound lies in its specific ethoxybenzoate group, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

ethyl 5-(2-amino-1,3-thiazol-4-yl)-2-ethoxybenzoate

InChI

InChI=1S/C14H16N2O3S/c1-3-18-12-6-5-9(11-8-20-14(15)16-11)7-10(12)13(17)19-4-2/h5-8H,3-4H2,1-2H3,(H2,15,16)

InChI Key

JGLZQSGVAAIBTD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CSC(=N2)N)C(=O)OCC

Origin of Product

United States

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